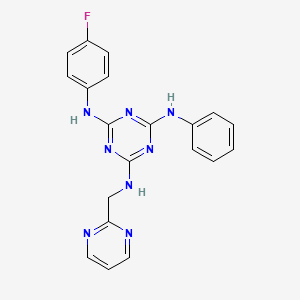
Autotaxin-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Autotaxin-IN-1 is a small molecule inhibitor specifically designed to target autotaxin, an enzyme that plays a crucial role in the production of lysophosphatidic acid. Lysophosphatidic acid is a bioactive lipid involved in various physiological and pathological processes, including cell proliferation, migration, and survival. This compound has gained significant attention due to its potential therapeutic applications in treating diseases such as cancer, fibrosis, and inflammatory disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Autotaxin-IN-1 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. Common synthetic routes involve:
Formation of the Core Structure: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the core scaffold.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to improve the compound’s binding affinity and selectivity towards autotaxin. This may include amide bond formation, esterification, and other organic transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves scaling up the reaction conditions, optimizing the use of solvents and reagents, and implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Autotaxin-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Autotaxin-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of autotaxin and its role in lysophosphatidic acid production.
Biology: Employed in cellular and molecular biology studies to investigate the signaling pathways mediated by lysophosphatidic acid.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and inflammatory disorders. It has shown promise in preclinical studies for inhibiting tumor growth and reducing fibrosis.
Industry: Utilized in the development of new drugs targeting the autotaxin-lysophosphatidic acid signaling axis.
Mécanisme D'action
Autotaxin-IN-1 exerts its effects by specifically inhibiting the enzymatic activity of autotaxin. Autotaxin is responsible for converting lysophosphatidylcholine into lysophosphatidic acid, a bioactive lipid that activates various signaling pathways through its interaction with G protein-coupled receptors. By inhibiting autotaxin, this compound reduces the production of lysophosphatidic acid, thereby modulating the downstream signaling pathways involved in cell proliferation, migration, and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
GLPG1690: Another autotaxin inhibitor that has entered clinical trials for idiopathic pulmonary fibrosis.
BBT-877:
BLD-0409: An autotaxin inhibitor being investigated for its anti-cancer properties.
Uniqueness of Autotaxin-IN-1
This compound is unique due to its high selectivity and potency towards autotaxin. It has been specifically designed to target the active site of the enzyme, resulting in effective inhibition of lysophosphatidic acid production. Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent.
Propriétés
Numéro CAS |
1619971-30-0 |
|---|---|
Formule moléculaire |
C21H23N7O2 |
Poids moléculaire |
405.46 |
Nom IUPAC |
1-[2-(Indan-2-ylamino)-5,7-dihydro-pyrrolo[3,4-d]pyrimidin-6-yl]-2-[2-(1H-[1,2,3]triazol-4-yl)-ethoxy]-ethanone |
InChI |
InChI=1S/C21H23N7O2/c29-20(13-30-6-5-17-10-23-27-26-17)28-11-16-9-22-21(25-19(16)12-28)24-18-7-14-3-1-2-4-15(14)8-18/h1-4,9-10,18H,5-8,11-13H2,(H,22,24,25)(H,23,26,27) |
Clé InChI |
ILOFWCAZDNILKY-UHFFFAOYSA-N |
SMILES |
O=C(N1CC2=NC(NC3CC4=C(C=CC=C4)C3)=NC=C2C1)COCCC5=CNN=N5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Autotaxin IN-1; Autotaxin IN 1; Autotaxin-IN 1; Autotaxin-IN-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


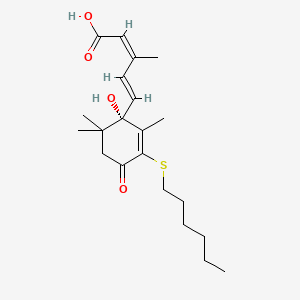
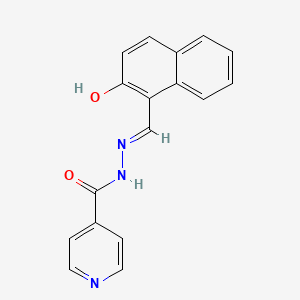
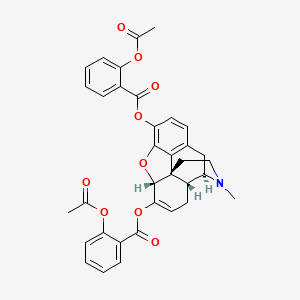
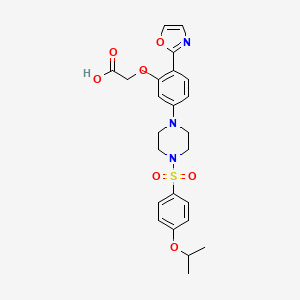



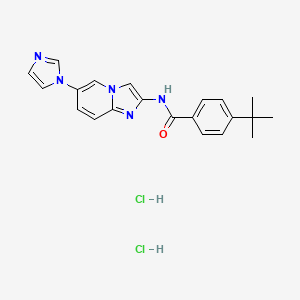
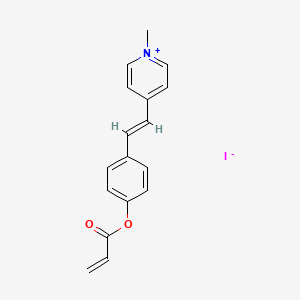
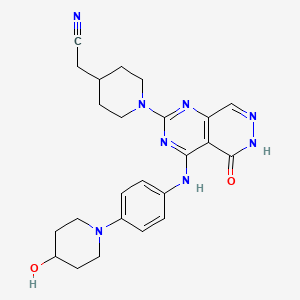
![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)
